2,3-Dibromopropanal

Description

The exact mass of the compound 2,3-Dibromopropanal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6737. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dibromopropanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromopropanal including the price, delivery time, and more detailed information at info@benchchem.com.

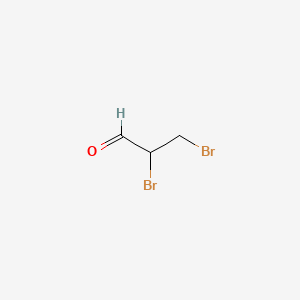

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDDOWQHSDJXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041322 | |

| Record name | 2,3-Dibromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-17-0 | |

| Record name | 2,3-Dibromopropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5221-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005221170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropionaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4960NRU9EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3-Dibromopropanal chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dibromopropanal

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3-Dibromopropanal, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,3-Dibromopropanal, also known as Acrolein dibromide, is a halogenated aldehyde.[1][2] It presents as a light yellow fuming liquid and is soluble in water.[2][3] The quantitative physical and chemical properties of 2,3-Dibromopropanal are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂O | [1][2][3] |

| Molecular Weight | 215.87 g/mol | [1][2][4] |

| CAS Number | 5221-17-0 | [1][2] |

| Appearance | Light yellow fuming liquid | [2][3] |

| Boiling Point | 86 °C at 2.39 kPa (17.9 mmHg) 68-73 °C at 10 Torr | [2][3][5] |

| Density | 2.20 g/cm³ (at 15/4 °C) 2.192 g/cm³ (at 20 °C) | [2][3][5] |

| Refractive Index | 1.5082 | [2][3] |

| Solubility | Soluble in water | [2][3] |

| Flash Point | 88 °C | [6] |

Reactivity and Stability

General Reactivity: The reactivity of 2,3-Dibromopropanal is dictated by its two primary functional groups: the aldehyde and the two bromine atoms on adjacent carbons. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions. The vicinal dibromide structure makes the molecule prone to elimination reactions to form unsaturated systems. The bromine atoms are good leaving groups, facilitating nucleophilic substitution reactions.

Stability and Storage: Information regarding the stability of 2,3-Dibromopropanal is limited. However, related halogenated compounds are often stored in cool, dry, well-ventilated areas away from incompatible substances like strong acids and bases to prevent decomposition.[7] For similar compounds, refrigeration is sometimes recommended to maintain product quality.[7]

Hazardous Reactions and Decomposition: When heated to decomposition, related brominated organic compounds are known to emit toxic fumes of hydrogen bromide, carbon monoxide, and carbon dioxide.[8] Due to its reactive nature, it should be handled with care, avoiding contact with strong oxidizing agents, strong acids, and strong bases.[7][9]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2,3-Dibromopropanal was not found in the provided search results. However, a plausible synthetic route involves the bromination of acrolein (propenal), its precursor.[6] The following is a generalized protocol based on this common organic reaction.

Objective: To synthesize 2,3-Dibromopropanal via the electrophilic addition of bromine to acrolein.

Materials:

-

Acrolein (CAS: 107-02-8)

-

Elemental Bromine (Br₂)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve acrolein in an inert solvent like carbon tetrachloride.

-

Cool the flask in an ice bath to maintain a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

-

Slowly add an equimolar amount of bromine, dissolved in the same inert solvent, to the acrolein solution via the dropping funnel with continuous stirring. The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.

-

After the addition is complete, allow the mixture to stir for an additional hour while maintaining the low temperature.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a dilute solution of sodium bicarbonate to neutralize any remaining acid and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 2,3-Dibromopropanal can be further purified by vacuum distillation.

Safety Precautions:

-

This procedure should be conducted in a well-ventilated fume hood.

-

Acrolein is highly toxic and flammable. Bromine is corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Care should be taken to control the reaction temperature to prevent unwanted side reactions.

Visualizations

The following diagram illustrates the proposed synthetic workflow for 2,3-Dibromopropanal from its precursor, acrolein.

Caption: Proposed synthesis workflow for 2,3-Dibromopropanal.

References

- 1. 2,3-Dibromopropanal | C3H4Br2O | CID 92216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanal, 2,3-dibromo- [chembk.com]

- 3. 2,3-Dibromopropanal [chembk.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Propanal, 2,3-dibromo- | CAS#:5221-17-0 | Chemsrc [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,3-DIBROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3-Dibromopropanal from Acrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dibromopropanal, a valuable bifunctional molecule, through the electrophilic addition of bromine to acrolein. Due to the hazardous nature of both the starting material and the reagent, this synthesis requires careful handling and adherence to strict safety protocols. This document outlines the underlying reaction mechanism, detailed experimental considerations, and relevant quantitative data based on analogous chemical transformations.

Executive Summary

The synthesis of 2,3-dibromopropanal from acrolein is achieved via an electrophilic addition reaction where molecular bromine adds across the carbon-carbon double bond of acrolein. This reaction is typically carried out in an inert solvent at reduced temperatures to control its exothermic nature and minimize side reactions. The aldehyde functional group remains intact throughout the process, yielding the desired 2,3-dibromopropanal. While specific literature detailing a high-yield protocol for this exact transformation is sparse, extensive data from the analogous synthesis of 2,3-dibromopropanol from allyl alcohol provides a strong basis for the experimental design. This guide adapts established procedures for this analogous reaction to propose a viable synthetic route to 2,3-dibromopropanal.

Reaction Mechanism and Signaling Pathways

The core of this synthesis is the electrophilic addition of bromine to the alkene functionality of acrolein. The electron-rich double bond of acrolein initiates an attack on a bromine molecule, which becomes polarized as it approaches. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, formed in the initial step, then acts as a nucleophile, attacking one of the carbons of the bromonium ion in an anti-addition, leading to the formation of the vicinal dibromide, 2,3-dibromopropanal.

Quantitative Data

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Stoichiometric Ratio |

| Acrolein | C₃H₄O | 56.06 | Starting Material | 1.0 |

| Bromine | Br₂ | 159.81 | Reagent | ~1.0-1.05 |

| Carbon Tetrachloride | CCl₄ | 153.82 | Solvent | - |

Table 2: Reaction Conditions

| Parameter | Value | Reference / Rationale |

| Temperature | 0 - 10 °C | To control the exothermic reaction and minimize side-product formation. |

| Reaction Time | 1 - 3 hours | Dependent on the rate of bromine addition and reaction scale. |

| Solvent | Inert, non-polar (e.g., CCl₄, CH₂Cl₂) | To dissolve reactants and facilitate heat transfer. |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of the aldehyde. |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of 2,3-dibromopropanal from acrolein, adapted from established procedures for the bromination of allyl alcohol.

4.1 Materials and Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Ice bath.

-

Acrolein (freshly distilled).

-

Liquid bromine.

-

Inert solvent (e.g., carbon tetrachloride).

-

Sodium bicarbonate solution (5% w/v).

-

Anhydrous magnesium sulfate.

-

Rotary evaporator.

-

Distillation apparatus for vacuum distillation.

4.2 Proposed Synthesis Procedure

WARNING: Acrolein is highly toxic, flammable, and a lachrymator. Bromine is highly corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Reaction Setup: In a three-necked round-bottom flask, dissolve freshly distilled acrolein in an equal volume of an inert solvent like carbon tetrachloride. Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Bromine Addition: Slowly add a solution of bromine (in a 1:1 molar ratio to acrolein) dissolved in the same inert solvent to the cooled acrolein solution via a dropping funnel. The addition should be dropwise to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir at 0-5 °C for an additional hour to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any hydrobromic acid formed as a byproduct.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude 2,3-dibromopropanal can be purified by vacuum distillation.

-

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 2,3-dibromopropanal is depicted in the following diagram.

Conclusion

The synthesis of 2,3-dibromopropanal from acrolein presents a straightforward yet hazardous electrophilic addition reaction. By adapting established protocols for similar transformations, a viable synthetic route can be designed. Careful control of the reaction temperature is crucial to ensure a high yield of the desired product and to minimize the formation of byproducts. The purification of the final product is readily achievable through standard laboratory techniques such as extraction and vacuum distillation. This guide provides a foundational framework for researchers to further optimize and scale this synthesis for applications in drug development and scientific research.

References

An In-depth Technical Guide to 2,3-Dibromopropanal: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dibromopropanal (CAS Number: 5221-17-0), a reactive α,β-unsaturated aldehyde. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis and purification, and includes an analysis of its characteristic spectroscopic data. A significant focus is placed on its role as a genotoxic metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (Tris-BP), with a corresponding signaling pathway diagram illustrating its mechanism of action. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

2,3-Dibromopropanal is a halogenated aldehyde with the molecular formula C₃H₄Br₂O.[1] Its chemical structure consists of a propanal backbone with bromine atoms substituted at the second and third carbon positions. The presence of the aldehyde functional group and the two bromine atoms contributes to its high reactivity.

Table 1: Physical and Chemical Properties of 2,3-Dibromopropanal

| Property | Value | Source |

| CAS Number | 5221-17-0 | [1] |

| Molecular Formula | C₃H₄Br₂O | [1] |

| Molecular Weight | 215.87 g/mol | [1] |

| IUPAC Name | 2,3-dibromopropanal | [1] |

| Synonyms | Acrolein dibromide, 2,3-Dibromopropionaldehyde | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 86 °C at 18 mmHg | |

| Density | 2.19 g/cm³ at 20 °C | |

| Solubility | Soluble in organic solvents, reacts with water | |

| SMILES | C(C(C=O)Br)Br | [1] |

| InChI | InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2 | [1] |

Experimental Protocols

Synthesis of 2,3-Dibromopropanal from Acrolein

This protocol describes a representative method for the synthesis of 2,3-Dibromopropanal via the bromination of acrolein. Caution: This reaction should be performed in a well-ventilated fume hood, as both acrolein and bromine are toxic and corrosive.

Materials:

-

Acrolein (freshly distilled)

-

Bromine

-

Carbon tetrachloride (or other inert solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled acrolein in an equal volume of carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add an equimolar amount of bromine, dissolved in carbon tetrachloride, from the dropping funnel to the stirred acrolein solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove any unreacted bromine and acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator.

-

The crude 2,3-Dibromopropanal can be purified by vacuum distillation.

Purification by Vacuum Distillation

Procedure:

-

Assemble a vacuum distillation apparatus.

-

Transfer the crude 2,3-Dibromopropanal to the distillation flask.

-

Slowly reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at approximately 86 °C and 18 mmHg.

-

Store the purified 2,3-Dibromopropanal under an inert atmosphere in a cool, dark place.

Spectroscopic Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for 2,3-Dibromopropanal (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 9.7 | Doublet | 1H | Aldehydic proton (-CHO) |

| 4.5 - 4.7 | Multiplet | 1H | Methine proton (-CHBr-) |

| 3.8 - 4.0 | Multiplet | 2H | Methylene protons (-CH₂Br) |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for 2,3-Dibromopropanal (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 190 - 195 | Aldehyde Carbonyl (C=O) |

| 50 - 55 | Methine Carbon (-CHBr-) |

| 35 - 40 | Methylene Carbon (-CH₂Br) |

FT-IR Spectroscopy

Table 4: Predicted FT-IR Spectral Data for 2,3-Dibromopropanal

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 2750 - 2720 | Medium | C-H stretch (aldehyde) |

| 1740 - 1720 | Strong | C=O stretch (aldehyde) |

| 1420 - 1380 | Medium | C-H bend (aliphatic) |

| 700 - 500 | Strong | C-Br stretch |

Mass Spectrometry

The mass spectrum of 2,3-Dibromopropanal is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Table 5: Predicted Mass Spectrometry Fragmentation for 2,3-Dibromopropanal

| m/z | Ion |

| 214, 216, 218 | [M]⁺ (Molecular ion) |

| 135, 137 | [M - Br]⁺ |

| 107, 109 | [M - Br - CO]⁺ |

| 55 | [C₃H₃O]⁺ |

Biological Significance and Signaling Pathway

2,3-Dibromopropanal is recognized as a genotoxic metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate (Tris-BP).[2] The metabolic activation of Tris-BP, primarily through cytochrome P450-dependent oxidation, leads to the formation of reactive intermediates, including 2,3-Dibromopropanal.[3][4] This reactive aldehyde can then interact with cellular macromolecules, most notably DNA, to form DNA adducts.[5][6] The formation of these adducts can lead to mutations and initiate carcinogenic processes.

The following diagram illustrates the proposed metabolic activation of Tris-BP and the subsequent genotoxic action of 2,3-Dibromopropanal.

Conclusion

2,3-Dibromopropanal is a reactive chemical intermediate with significant biological implications due to its genotoxicity. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties and synthesis to its role in toxicology. The provided experimental protocols and spectroscopic data serve as a valuable reference for laboratory work, while the illustrated signaling pathway highlights its importance in the context of xenobiotic metabolism and carcinogenesis. As with all reactive and potentially hazardous chemicals, appropriate safety precautions must be strictly followed when handling 2,3-Dibromopropanal.

References

- 1. 2,3-Dibromopropanal | C3H4Br2O | CID 92216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutagenic activation of tris(2,3-dibromopropyl)phosphate: the role of microsomal oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2,3-Dibromopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2,3-Dibromopropanal (CAS No: 5221-17-0), a halogenated aldehyde of interest in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes comprehensive, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a conceptual workflow for its analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3-Dibromopropanal. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data for similar aliphatic aldehydes and brominated organic compounds.

Table 1: Predicted ¹H NMR Data for 2,3-Dibromopropanal

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 9.7 | Doublet | 1H | Aldehydic proton (-CHO) |

| ~4.5 - 4.7 | Multiplet | 1H | Methine proton (-CHBr-) |

| ~3.8 - 4.0 | Multiplet | 2H | Methylene protons (-CH₂Br) |

Table 2: Predicted ¹³C NMR Data for 2,3-Dibromopropanal

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~190 - 195 | Carbonyl carbon (C=O) |

| ~50 - 55 | Methine carbon (-CHBr-) |

| ~35 - 40 | Methylene carbon (-CH₂Br) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 2,3-Dibromopropanal

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~2720 & ~2820 | Medium | C-H stretch (aldehyde, Fermi resonance) |

| ~1725 - 1740 | Strong | C=O stretch (carbonyl) |

| ~1400 - 1450 | Medium | C-H bend (scissoring/bending) |

| ~600 - 700 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for 2,3-Dibromopropanal

| m/z Ratio | Proposed Fragment | Notes |

| 214/216/218 | [C₃H₄Br₂O]⁺ | Molecular ion peak cluster (due to Br isotopes) |

| 135/137 | [C₃H₄BrO]⁺ | Loss of a bromine radical |

| 107/109 | [C₂H₄Br]⁺ | Alpha-cleavage with loss of CHO |

| 29 | [CHO]⁺ | Formyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2,3-Dibromopropanal.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,3-Dibromopropanal in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm, centered around 6 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 2 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for the full observation of the carbonyl carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

ATR Method (preferred for liquids): Place a small drop of neat 2,3-Dibromopropanal directly onto the ATR crystal. Ensure the entire crystal surface is covered.

-

Thin Film Method: If an ATR accessory is not available, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation from any impurities.

-

Sample Introduction:

-

Dilute a small amount of 2,3-Dibromopropanal in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable GC column (e.g., a non-polar capillary column like DB-5) and a temperature program that allows for the elution of the compound.

-

-

Ionization and Analysis:

-

The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for two bromine atoms.

-

Analyze the fragmentation pattern to identify key structural fragments.

-

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2,3-Dibromopropanal.

Caption: A workflow for the spectroscopic characterization of 2,3-Dibromopropanal.

An In-depth Technical Guide to 2,3-Dibromopropanal for Researchers and Drug Development Professionals

An authoritative resource on the chemical properties, synthesis, and potential applications of 2,3-Dibromopropanal, tailored for the scientific community.

This technical guide provides a comprehensive overview of 2,3-Dibromopropanal, a halogenated aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly in the realm of pharmaceutical development. This document details its nomenclature, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis. Furthermore, it explores the reactivity of this compound, offering insights into its utility for constructing complex molecular architectures relevant to drug discovery.

Nomenclature and Identification

The compound with the chemical formula C₃H₄Br₂O is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2,3-Dibromopropanal [1][2]. It is also commonly referred to by a variety of synonyms, which are essential for researchers to recognize when consulting diverse chemical literature and databases.

| Identifier Type | Value |

| IUPAC Name | 2,3-dibromopropanal[1][2] |

| CAS Number | 5221-17-0[1][2] |

| Molecular Formula | C₃H₄Br₂O[1][2] |

| Molecular Weight | 215.87 g/mol [2] |

| Synonyms | 2,3-Dibromopropionaldehyde, Acrolein dibromide, Propanal, 2,3-dibromo-[1][2] |

Physicochemical Properties

2,3-Dibromopropanal is a light yellow fuming liquid under standard conditions.[3][4] A summary of its key physical and chemical properties is provided in the table below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Light yellow fuming liquid | [3][4] |

| Boiling Point | 86 °C at 2.39 kPa | [3][4] |

| Relative Density | 2.20 (15/4 °C) | [3][4] |

| Refractive Index | 1.5082 | [3][4] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic Data

The structural elucidation of 2,3-Dibromopropanal is supported by various spectroscopic techniques. Below is a summary of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum of 2,3-Dibromopropanal is expected to show three distinct signals corresponding to the aldehydic proton, the proton on the carbon bearing a bromine atom, and the two protons of the CH₂Br group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| -CHO | 9.5 - 9.7 | Doublet | |

| -CH(Br)- | 4.5 - 4.8 | Multiplet | |

| -CH₂(Br) | 3.8 - 4.1 | Multiplet |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit three signals corresponding to the three unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CHO | 190 - 195 |

| -CH(Br)- | 50 - 55 |

| -CH₂(Br) | 35 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group of the aldehyde and the carbon-bromine bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1720 - 1740 (strong) |

| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 |

| C-Br | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a cluster of peaks.

| Ion | m/z | Comments |

| [M]⁺ | 214, 216, 218 | Isotopic pattern for two bromine atoms |

| [M-Br]⁺ | 135, 137 | Loss of one bromine atom |

| [M-HBr]⁺ | 134, 136 | Loss of hydrogen bromide |

Experimental Protocols

The synthesis of 2,3-Dibromopropanal is typically achieved through a two-step process: the bromination of allyl alcohol to yield 2,3-dibromopropan-1-ol, followed by the oxidation of the resulting alcohol to the aldehyde.

Synthesis of 2,3-dibromopropan-1-ol

This procedure involves the addition of bromine to allyl alcohol.

Materials:

-

Allyl alcohol

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Nitrogen gas

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet, a solution of allyl alcohol in carbon tetrachloride is prepared.

-

The reaction vessel is cooled in an ice bath to maintain a temperature of 0-5 °C.

-

A solution of bromine in carbon tetrachloride is added dropwise to the allyl alcohol solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

The addition is continued until the reddish-brown color of bromine persists.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

-

The reaction mixture is then washed with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-dibromopropan-1-ol.

-

The crude product can be purified by vacuum distillation.

Synthesis of 2,3-Dibromopropanal via Swern Oxidation

This protocol describes the oxidation of 2,3-dibromopropan-1-ol to 2,3-Dibromopropanal using a Swern oxidation.

Materials:

-

2,3-dibromopropan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

Dry ice/acetone bath

Procedure:

-

A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of 2,3-dibromopropan-1-ol (1 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 30 minutes.

-

Triethylamine (5 equivalents) is added dropwise to the reaction mixture at -78 °C.

-

The cooling bath is removed, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude 2,3-Dibromopropanal.

-

The crude product can be purified by flash column chromatography or distillation under reduced pressure.

Reactivity and Applications in Drug Development

2,3-Dibromopropanal is a highly reactive molecule due to the presence of three functional groups: an aldehyde and two carbon-bromine bonds. This trifunctionality makes it a valuable building block in organic synthesis for the construction of a wide array of molecular scaffolds.

The electrophilic aldehyde group can readily undergo nucleophilic addition reactions, condensations (e.g., aldol, Knoevenagel), and reductive aminations. The carbon atoms bearing the bromine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various heteroatoms such as nitrogen, oxygen, and sulfur. This reactivity is particularly useful for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

For drug development professionals, 2,3-Dibromopropanal can serve as a versatile starting material or intermediate for the synthesis of novel bioactive molecules. Its ability to introduce a three-carbon chain with multiple points for functionalization allows for the rapid generation of compound libraries for screening purposes. For instance, it can be utilized in the synthesis of substituted propanes, which can act as linkers or core structures in drug candidates.

Visualizations

The following diagrams illustrate the synthesis and reactivity of 2,3-Dibromopropanal.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromopropanal

This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dibromopropanal, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for these properties and describes the standard experimental methodologies for their determination.

Physical Properties of 2,3-Dibromopropanal

2,3-Dibromopropanal is a light yellow fuming liquid soluble in water.[1][2] Its key physical properties, boiling point and density, are summarized in the table below. It is crucial to note that the boiling point of a liquid is highly dependent on the ambient pressure.

Data Presentation: Physical Characteristics of 2,3-Dibromopropanal

| Physical Property | Value | Conditions |

| Boiling Point | 86 °C | at 2.39 kPa[1][2] |

| 191.9 °C | at 760 mmHg (101.325 kPa)[3] | |

| 153.1 °C | (rough estimate)[2] | |

| Density | 2.20 g/cm³ | Relative density at 15/4 °C[1][2] |

| 2.114 g/cm³ | Not specified | |

| 2.192 g/cm³ | Not specified[2] |

Experimental Protocols for Physical Property Determination

The determination of boiling point and density is fundamental in characterizing a chemical substance. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, ensure accuracy and reproducibility of these measurements.

2.1. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5] Several methods are recognized for its determination.

OECD Guideline 103: Boiling Point This guideline outlines several methods applicable to liquid substances that do not undergo chemical decomposition below their boiling point.[4][5] These methods include:

-

Ebulliometer Method: This method involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

-

Dynamic Method: This technique measures the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[5]

-

Distillation Method: In this common laboratory technique, the liquid is heated to its boiling point, and the temperature of the vapor is measured as it condenses.[6]

-

Siwoloboff Method (Capillary Method): A small amount of the liquid is heated in a sample tube along with an inverted capillary tube. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn into the capillary.[7][8]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the temperatures of phase transitions, including boiling.[4][9]

2.2. Determination of Density

Density is the mass of a substance per unit of volume. For liquids, this property is typically measured at a specific temperature.

OECD Guideline 109: Density of Liquids and Solids This guideline describes several methods for determining the density of liquids.[1][2][3][10][11]

-

Hydrometer Method: A hydrometer, which is a weighted glass float, is placed in the liquid.[1] The density is read from a calibrated scale on the stem of the hydrometer at the point where the liquid surface meets the stem.[1] This method is also standardized by ASTM D1298.[12][13][14][15][16]

-

Hydrostatic Balance (Immersed Body Method): This method is based on Archimedes' principle. A body of a known volume is weighed first in the air and then while immersed in the liquid. The density of the liquid is calculated from the difference in these weights.[1][17]

-

Pycnometer Method: A pycnometer, which is a flask with a precisely known volume, is weighed empty, then filled with the liquid, and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.

-

Oscillating Densitometer Method: The liquid sample is introduced into a U-shaped tube, which is then electronically oscillated. The density of the liquid is determined from the change in the oscillation frequency. This method is also covered by ASTM D4052.[18]

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid chemical substance like 2,3-Dibromopropanal.

Caption: Workflow for Determining Physical Properties.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. oecd.org [oecd.org]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. ASTM D1298 (Density (API Gravity) by Hydrometer) – SPL [spllabs.com]

- 16. torontech.com [torontech.com]

- 17. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 18. knowledge.reagecon.com [knowledge.reagecon.com]

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dibromopropanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 2,3-Dibromopropanal is limited. This guide provides estimations based on the chemical structure and properties of analogous compounds, alongside detailed experimental protocols for determining these characteristics.

Introduction

2,3-Dibromopropanal is a halogenated aldehyde of interest in various chemical and pharmaceutical research areas. Its utility is intrinsically linked to its solubility in various solvents and its stability under different environmental conditions. This technical guide offers a comprehensive overview of the predicted solubility and stability of 2,3-Dibromopropanal in common laboratory solvents. Furthermore, it provides detailed experimental protocols for the empirical determination of these properties, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties of 2,3-Dibromopropanal

A summary of the basic physicochemical properties of 2,3-Dibromopropanal is presented in Table 1.

| Property | Value |

| Chemical Formula | C₃H₄Br₂O |

| Molecular Weight | 215.87 g/mol |

| Appearance | Predicted to be a liquid |

| Boiling Point | 191.9°C at 760 mmHg |

| Flash Point | 88°C |

| CAS Number | 5221-17-0 |

Predicted Solubility Profile

The solubility of a compound is dictated by its polarity and its ability to form intermolecular interactions with the solvent. 2,3-Dibromopropanal possesses a polar carbonyl group and two bromine atoms, which contribute to its overall polarity. Based on the principle of "like dissolves like," its predicted solubility in a range of common solvents is summarized in Table 2. Aldehydes with fewer than five carbon atoms are generally soluble in water.[1]

Table 2: Predicted Solubility of 2,3-Dibromopropanal in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The polar carbonyl group can form hydrogen bonds with water molecules.[1] As a small molecule, it is expected to have appreciable water solubility. |

| Ethanol | Polar Protic | Miscible | Ethanol is a polar protic solvent capable of hydrogen bonding, and its hydrocarbon chain can interact with the alkyl part of 2,3-dibromopropanal. |

| Methanol (B129727) | Polar Protic | Miscible | Similar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding. |

| Acetone | Polar Aprotic | Miscible | Acetone is a polar aprotic solvent with a significant dipole moment, making it a good solvent for polar organic compounds like 2,3-dibromopropanal. |

| DMSO | Polar Aprotic | Miscible | Dimethyl sulfoxide (B87167) is a highly polar aprotic solvent, capable of dissolving a wide range of polar organic compounds. |

| DMF | Polar Aprotic | Miscible | N,N-Dimethylformamide is another highly polar aprotic solvent that is expected to readily dissolve 2,3-dibromopropanal. |

Stability Profile and Potential Degradation Pathways

2,3-Dibromopropanal, as an α-halogenated aldehyde, is anticipated to be a reactive molecule susceptible to degradation under various conditions.

Key Stability Concerns:

-

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The presence of atmospheric oxygen or oxidizing agents can lead to the formation of 2,3-dibromopropanoic acid.

-

Hydrolysis: The carbon-bromine bonds may be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of hydroxy-substituted propanals and bromide ions.

-

Nucleophilic Attack: The electrophilic carbonyl carbon and the carbon atoms bearing bromine are susceptible to attack by nucleophiles. Solvents such as water and alcohols can act as nucleophiles.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acid or base catalysts.

A proposed degradation pathway for 2,3-Dibromopropanal in the presence of water and an oxidizing agent is depicted in the following diagram.

Caption: Proposed degradation pathway of 2,3-Dibromopropanal.

Experimental Protocols

Due to the limited availability of specific data, the following sections provide detailed, generalized experimental protocols for determining the solubility and stability of 2,3-Dibromopropanal.

This protocol outlines a method for the quantitative determination of the solubility of 2,3-Dibromopropanal in various solvents.

Materials:

-

2,3-Dibromopropanal (high purity)

-

Solvents: Water (HPLC grade), Ethanol (anhydrous), Methanol (anhydrous), Acetone (HPLC grade), DMSO (anhydrous), DMF (anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC or GC-MS system with a suitable detector

-

Syringes and filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,3-Dibromopropanal to a known volume of each solvent in separate vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C).

-

Equilibrate the solutions for at least 24 hours to ensure saturation. The time to reach equilibrium may need to be determined empirically.[2]

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solute.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,3-Dibromopropanal of known concentrations in the respective solvent.

-

Analyze the standard solutions and the filtered saturated solution using a validated HPLC or GC-MS method. For HPLC analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by UV detection is a common method.[3][4] For GC-MS, derivatization can also be employed to improve volatility and detection.[5]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 2,3-Dibromopropanal in the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

-

This protocol describes a stability-indicating HPLC method to assess the stability of 2,3-Dibromopropanal under various stress conditions.

Materials:

-

2,3-Dibromopropanal (high purity)

-

Solvents for stability study (e.g., water, buffered solutions at different pH values)

-

Stress agents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide

-

HPLC system with a photodiode array (PDA) detector

-

Stability chambers or ovens

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of 2,3-Dibromopropanal in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the stock solution to UV light in a photostability chamber.

-

For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating the intact 2,3-Dibromopropanal from its degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) is a common starting point.

-

Analyze the stressed samples by HPLC. The PDA detector will help in assessing peak purity and detecting the formation of new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of 2,3-Dibromopropanal remaining at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation rate under each stress condition.

-

The following diagram illustrates the general workflow for a stability study.

Caption: Workflow for stability assessment.

Data Presentation

The results from the stability studies should be tabulated to clearly present the degradation of 2,3-Dibromopropanal under different conditions.

Table 3: Example of a Stability Data Summary Table

| Stress Condition | Time (hours) | % 2,3-Dibromopropanal Remaining | Observations (e.g., No. of Degradants) |

| 0.1 N HCl at 60°C | 0 | 100 | 0 |

| 2 | ... | ... | |

| 8 | ... | ... | |

| 24 | ... | ... | |

| 0.1 N NaOH at RT | 0 | 100 | 0 |

| 2 | ... | ... | |

| 8 | ... | ... | |

| 24 | ... | ... | |

| 3% H₂O₂ at RT | 0 | 100 | 0 |

| 2 | ... | ... | |

| 8 | ... | ... | |

| 24 | ... | ... |

Conclusion

References

- 1. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. epa.gov [epa.gov]

- 4. waters.com [waters.com]

- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Hazards: A Technical Guide to the Safe Handling of 2,3-Dibromopropanal

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling of 2,3-Dibromopropanal (CAS No. 5221-17-0), a reactive aldehyde of significant interest in chemical synthesis. Due to its hazardous nature, strict adherence to safety protocols is paramount for all personnel involved in its use, storage, and disposal. This document outlines the known hazards, provides detailed handling procedures, and offers clear guidance on emergency response.

Understanding the Hazard Profile

2,3-Dibromopropanal is a lachrymator and a potent irritant to the skin, eyes, and respiratory tract.[1] While comprehensive toxicological data for this specific compound is limited, information from structurally related compounds such as 2,3-dibromo-1-propanol (B41173) suggests potential for serious health effects, including carcinogenicity and reproductive toxicity.[2][3] Exposure can cause immediate irritation and may lead to delayed effects, including pulmonary edema.[1]

Key Hazard Statements:

-

Causes serious eye irritation.[4]

-

Harmful if swallowed or if inhaled.[5]

-

Suspected of causing cancer.[4]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological data for 2,3-Dibromopropanal. This information is crucial for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₄Br₂O | [6][7] |

| Molecular Weight | 215.87 g/mol | [6] |

| Appearance | Light yellow fuming liquid | [7] |

| Boiling Point | 191.9°C at 760 mmHg | [6] |

| 86°C at 2.39 kPa | [7] | |

| Density | 2.114 g/cm³ | [6] |

| 2.20 (15/4 °C) | [7] | |

| Flash Point | 88°C | [6] |

| Solubility | Soluble in water | [2][7] |

| Refractive Index | 1.5082 | [7] |

Table 2: Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source |

| LD50 | Intraperitoneal | Mouse | 5 mg/kg | Details of toxic effects not reported other than lethal dose value. | [6] |

Note: The toxicological data for 2,3-Dibromopropanal is limited. The provided LD50 value should be interpreted with caution, and a conservative approach to handling is strongly advised.

Experimental and Handling Protocols

Adherence to the following protocols is mandatory when working with 2,3-Dibromopropanal to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling 2,3-Dibromopropanal:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient.[1][8][9]

-

Skin Protection:

-

Respiratory Protection: All work with 2,3-Dibromopropanal must be conducted in a certified chemical fume hood to ensure adequate ventilation and to keep airborne concentrations low.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2]

Safe Handling and Storage

-

Handling:

-

Storage:

Accidental Release Measures

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and exposure.

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

-

Place the absorbent material into a suitable, labeled container for disposal.[1]

-

Clean the spill area with a soap and water solution.[12]

-

Do not re-enter the area until it has been verified as clean by a safety officer.[12]

-

-

Large Spills:

-

Immediately evacuate the area and alert others.

-

Isolate the spill or leak area for at least 50 meters (150 feet) in all directions for liquids.[12]

-

Contact emergency services and the institutional safety office.

-

Only trained personnel with appropriate respiratory protection and chemical-resistant gear should attempt to clean up a large spill.

-

Emergency Procedures and First Aid

Immediate medical attention is required for any exposure to 2,3-Dibromopropanal.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflows and Logical Relationships

To further clarify critical safety procedures, the following diagrams illustrate the recommended workflows for handling exposure and spills.

Caption: First aid workflow for exposure to 2,3-Dibromopropanal.

Caption: Decision workflow for responding to a 2,3-Dibromopropanal spill.

Fire Fighting Measures

While 2,3-Dibromopropanal is a combustible liquid, specific fire-fighting measures should be followed:

-

Extinguishing Media: Use water spray, dry chemical, chemical foam, or alcohol-resistant foam to extinguish a fire.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated by thermal decomposition.[1][12]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow chemical to enter drains or waterways.

This guide is intended to provide comprehensive health and safety information for the handling of 2,3-Dibromopropanal. It is not a substitute for proper training, risk assessment, and adherence to institutional safety policies. Always consult the most up-to-date Safety Data Sheet (SDS) before working with any chemical.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NTP Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-Propanol (CAS No. 96-13-9) in F344/N Rats and B6C3F1 Mice (Dermal Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. Propanal, 2,3-dibromo- | CAS#:5221-17-0 | Chemsrc [chemsrc.com]

- 7. Propanal, 2,3-dibromo- [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. 2,3-DIBROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Core Reactions and Transformations of 2,3-Dibromopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropanal is a highly reactive trifunctional electrophile poised for a variety of chemical transformations. Its structure, featuring a reactive aldehyde and two bromine atoms at the α- and β-positions, makes it a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core reactions and transformations of 2,3-dibromopropanal, including its synthesis, key reactions such as nucleophilic substitutions, dehydrobromination, and cyclization reactions to form heterocycles like pyrazoles and thiazoles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and drug development.

Introduction

2,3-Dibromopropanal, also known as α,β-dibromopropionaldehyde, is a valuable synthetic intermediate.[1] Its utility stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon of the aldehyde, and the two carbon atoms bearing bromine atoms, which are susceptible to nucleophilic attack and elimination reactions. This unique combination of functional groups allows for a diverse range of chemical manipulations, making it an attractive starting material for the synthesis of novel organic molecules, including various heterocyclic systems that form the core of many pharmaceutical agents.[2] This guide will delve into the fundamental reactivity and synthetic applications of this versatile compound.

Synthesis of 2,3-Dibromopropanal

The primary and most direct route for the synthesis of 2,3-dibromopropanal is the electrophilic addition of bromine to acrolein.[3]

Bromination of Acrolein

The carbon-carbon double bond in acrolein readily undergoes an addition reaction with molecular bromine to yield 2,3-dibromopropanal. Care must be taken during this reaction due to the high reactivity of the reactants and the potential for side reactions.

Experimental Protocol: Synthesis of 2,3-Dibromopropanal from Acrolein [3][4]

-

Materials: Acrolein, liquid bromine, a suitable inert solvent (e.g., carbon tetrachloride or chloroform), sodium bicarbonate solution.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrolein (1.0 eq.) in the chosen inert solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise to the stirred acrolein solution. Maintain the temperature at 0-5 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford crude 2,3-dibromopropanal.

-

Purification can be achieved by vacuum distillation, although the compound's thermal instability should be considered.

-

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acrolein | Bromine | CCl₄ | 0-5 | 1-2 | 70-80 (typical) |

Note: Yields can vary depending on the specific reaction conditions and purification method.

Key Reactions and Transformations

The reactivity of 2,3-dibromopropanal is dominated by the interplay of its three functional groups.

Nucleophilic Substitution Reactions

Both the α- and β-bromine atoms are susceptible to nucleophilic substitution. The α-bromo group, being adjacent to the electron-withdrawing aldehyde group, is particularly activated. Reactions with various nucleophiles can lead to a wide range of substituted propanal derivatives.

Dehydrobromination: Formation of 2-Bromoacrolein (B81055)

Elimination of hydrogen bromide from 2,3-dibromopropanal is a facile process that leads to the formation of 2-bromoacrolein, itself a useful synthetic intermediate.[5] This reaction is often promoted by a base.

Experimental Protocol: Dehydrobromination of 2,3-Dibromopropanal

-

Materials: 2,3-Dibromopropanal, a mild base (e.g., triethylamine (B128534) or sodium carbonate), an inert solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

Dissolve 2,3-dibromopropanal (1.0 eq.) in the chosen inert solvent.

-

Add the base (1.1 eq.) portion-wise or dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the salt byproduct.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromoacrolein.

-

Purify by vacuum distillation.

-

| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Dibromopropanal | Triethylamine | Diethyl Ether | 25 | Moderate to High |

Note: The yield is dependent on the reaction conditions and the purity of the starting material.

Synthesis of Heterocycles

2,3-Dibromopropanal is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as pyrazoles and thiazoles, through condensation reactions with dinucleophiles.

The reaction of 2,3-dibromopropanal with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) derivatives. The reaction likely proceeds through initial substitution and/or condensation followed by cyclization and elimination. A plausible pathway involves the in-situ formation of a 1,3-dicarbonyl-like intermediate or a related reactive species which then cyclizes with hydrazine.[6][7]

Experimental Protocol: Synthesis of a Pyrazole Derivative from 2,3-Dibromopropanal

-

Materials: 2,3-Dibromopropanal, hydrazine hydrate (B1144303) or a substituted hydrazine (e.g., phenylhydrazine), a suitable solvent (e.g., ethanol (B145695) or acetic acid).

-

Procedure:

-

Dissolve 2,3-dibromopropanal (1.0 eq.) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

-

| Dinucleophile | Solvent | Temperature | Product |

| Hydrazine Hydrate | Ethanol | Reflux | Substituted Pyrazole |

| Phenylhydrazine | Acetic Acid | Reflux | 1-Phenyl-substituted Pyrazole |

The Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. 2,3-Dibromopropanal, possessing an α-bromoaldehyde moiety, is a suitable substrate for this reaction, typically with thiourea (B124793) to yield 2-aminothiazole (B372263) derivatives.[8]

Experimental Protocol: Hantzsch Thiazole Synthesis with 2,3-Dibromopropanal

-

Materials: 2,3-Dibromopropanal, thiourea, ethanol.

-

Procedure:

-

Dissolve thiourea (1.0 eq.) in ethanol in a round-bottom flask.

-

Add a solution of 2,3-dibromopropanal (1.0 eq.) in ethanol to the thiourea solution.

-

Heat the reaction mixture to reflux for 3-5 hours.

-

Cool the reaction to room temperature and neutralize with a base (e.g., aqueous sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative.

-

| Reactant | Reagent | Solvent | Product |

| 2,3-Dibromopropanal | Thiourea | Ethanol | 2-Amino-4-(bromomethyl)thiazole or related structures |

Reactions involving the Aldehyde Group

The aldehyde functionality of 2,3-dibromopropanal can undergo typical aldehyde reactions, such as the Wittig reaction, Grignard reactions, and Reformatsky reactions, providing routes to more complex molecules.

The Wittig reaction allows for the conversion of the aldehyde group into an alkene. This provides a method for carbon chain extension and the introduction of a double bond.[9][10]

Addition of a Grignard reagent to the aldehyde will produce a secondary alcohol, introducing a new carbon-carbon bond.[11]

The Reformatsky reaction with an α-haloester in the presence of zinc would yield a β-hydroxy ester.[2]

Visualization of Key Transformations

The following diagrams illustrate the core synthetic pathways involving 2,3-dibromopropanal.

References

- 1. PubChemLite - 2-bromoacrolein (C3H3BrO) [pubchemlite.lcsb.uni.lu]

- 2. 1stsci.com [1stsci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-Bromoacrolein | 14925-39-4 [smolecule.com]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. "Studies on synthesis of pyrazole from dibromo and hydrazine compounds." by Riya Trivedi [egrove.olemiss.edu]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. community.wvu.edu [community.wvu.edu]

An In-Depth Technical Guide to the Electrophilic Nature of 2,3-Dibromopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromopropanal is a highly reactive trifunctional electrophile, possessing two carbon-bromine bonds and an aldehyde moiety. This guide provides a comprehensive overview of its electrophilic nature, detailing its synthesis, reactivity with various nucleophiles, and its application in the synthesis of heterocyclic compounds. This document includes detailed experimental protocols, quantitative data, and mechanistic visualizations to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction

2,3-Dibromopropanal is a valuable synthetic intermediate characterized by its pronounced electrophilicity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon, both of which are bonded to bromine atoms. The electron-withdrawing nature of the adjacent aldehyde group and the two bromine atoms significantly activates the molecule for nucleophilic attack. This inherent reactivity makes 2,3-dibromopropanal a versatile precursor for the synthesis of a wide array of organic compounds, particularly heterocyclic structures of medicinal interest. This guide will explore the fundamental aspects of its electrophilic character, supported by experimental data and mechanistic insights.

Synthesis of 2,3-Dibromopropanal

The most common method for the synthesis of 2,3-dibromopropanal is the electrophilic addition of bromine to acrolein.

Experimental Protocol: Bromination of Acrolein

Objective: To synthesize 2,3-dibromopropanal via the bromination of acrolein.

Materials:

-

Acrolein

-

Bromine

-

Carbon tetrachloride (or other suitable inert solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve acrolein (1.0 equivalent) in carbon tetrachloride.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride from the dropping funnel to the stirred acrolein solution. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropanal.

-

The crude product can be purified by vacuum distillation.

Expected Yield: 75-85%

Electrophilic Reactivity and Reaction Mechanisms